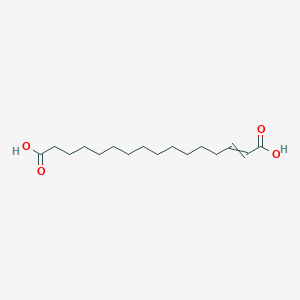![molecular formula C11H17N5 B14005800 2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine CAS No. 6632-45-7](/img/structure/B14005800.png)
2-(1h-Imidazol-1-yl)-n-[2-(1h-imidazol-1-yl)ethyl]-n-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine typically involves the reaction of imidazole with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-chloroethylamine hydrochloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(1H-Imidazol-1-yl)acetonitrile
- 2-(1H-Imidazol-1-yl)benzoic acid
- 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole
Uniqueness
2-(1H-Imidazol-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]-N-methylethanamine is unique due to its dual imidazole rings connected by an ethylamine linker. This structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry.
特性
CAS番号 |
6632-45-7 |
|---|---|
分子式 |
C11H17N5 |
分子量 |
219.29 g/mol |
IUPAC名 |
2-imidazol-1-yl-N-(2-imidazol-1-ylethyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N5/c1-14(6-8-15-4-2-12-10-15)7-9-16-5-3-13-11-16/h2-5,10-11H,6-9H2,1H3 |
InChIキー |
ABMZLNUVNSWKQW-UHFFFAOYSA-N |
正規SMILES |
CN(CCN1C=CN=C1)CCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


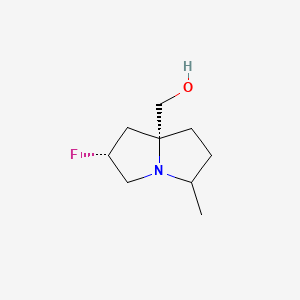

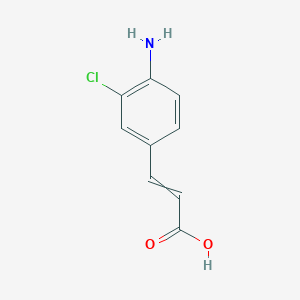
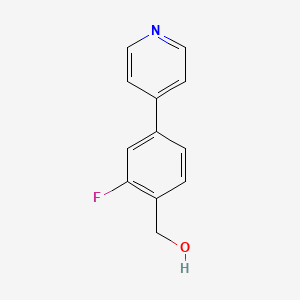
![3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine](/img/structure/B14005741.png)
![[3-(prop-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B14005743.png)
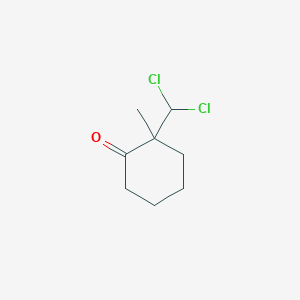


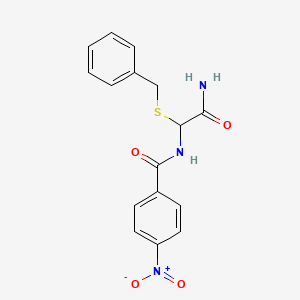

![Benz[a]anthracen-12-ol, 7-methyl-, acetate](/img/structure/B14005787.png)
